![molecular formula C20H21N5O3 B2918410 benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate CAS No. 1797905-79-3](/img/structure/B2918410.png)

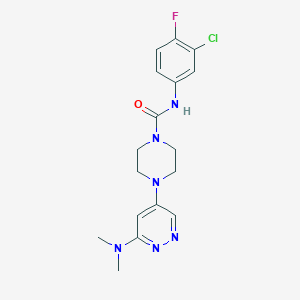

benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A key area of research involving benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate and related compounds is their synthesis and the exploration of heterocyclic chemistry. Compounds like pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, including microwave irradiative cyclocondensation, to evaluate their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, new methods for the synthesis of pyrido[1,2-a]benzimidazoles under metal-free conditions have been developed, highlighting the versatility of these compounds in generating a wide array of heterocyclic systems (Xie et al., 2016).

Antimicrobial and Anticancer Activities

Research has also delved into the biological activities of these compounds, with studies showing promising antimicrobial and anticancer properties. Some pyrazolo[3,4-d]pyrimidine derivatives have been identified to exhibit significant in vitro activity against various cancer cell lines, offering potential as anticancer agents (Abdellatif et al., 2014). The antimicrobial activities of pyrazolo[3,4-d]pyrimidines and related structures have also been explored, with some compounds showing activity against a range of microbial strains (El‐Wahab et al., 2015).

Pharmacological Potential

Further studies have explored the pharmacological potential of these compounds beyond their antimicrobial and anticancer activities. This includes investigations into their anti-inflammatory, anticonvulsant, and antidepressant effects. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have demonstrated moderate anti-inflammatory activity, providing insights into their therapeutic potential (Tozkoparan et al., 1999). Moreover, pyrido[2,3-d]pyrimidine derivatives have shown promise in anticonvulsant and antidepressant studies, suggesting a broad spectrum of pharmacological applications (Zhang et al., 2016).

Mechanism of Action

Target of Action

Compounds in the pyrazolopyrazinone series, which this compound is a part of, often contain functional substituents at positions 2 and 5, which seem to play a significant role in their pharmacological profile .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Biochemical Pathways

It’s known that related compounds, such as 4,7-dihydropyrazolo[1,5-a]pyrimidines (dppms), behave as potent mimics of hantzsch 1,4-dihydropyridine calcium channel blockers, and related pyrazolo[5,1-b]quinazolines were found to be potent katp channel openers .

Result of Action

Compounds in the pyrazolopyrazinone series are known to have significant pharmacological profiles .

Properties

IUPAC Name |

benzyl N-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-9-18-21-10-16-12-24(8-7-17(16)25(18)23-14)19(26)11-22-20(27)28-13-15-5-3-2-4-6-15/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOBXXFMBFVWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CNC(=O)OCC4=CC=CC=C4)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)

![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)